molecular formula C9H8ClNO B15070604 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070604
M. Wt: 181.62 g/mol
InChI Key: IZELOIPDTPIUET-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines an indanone core with amino and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the introduction of amino and chloro groups onto the indanone core. One common method involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amines under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. The compound’s anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-amino-6-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2

InChI Key

IZELOIPDTPIUET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)N)Cl

Origin of Product

United States

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